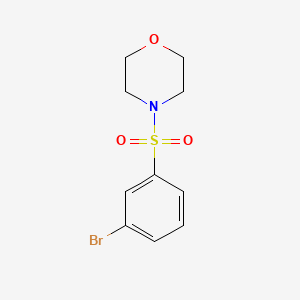

![molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3](/img/structure/B1334018.png)

Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

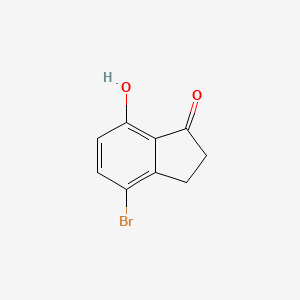

“Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid” is a complex organic compound. It’s a small-molecule mimic of Xaa-trans-Pro dipeptide in poly-L-proline type II helix conformation . It’s based upon a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure .

Synthesis Analysis

The synthesis of this compound has been achieved from L-pyroglutamic acid in twelve linear steps with a yield of 9.9% . The process involves the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone. A Michael addition of N-diphenylmethyleneglycine tert-butyl ester is then performed .

Molecular Structure Analysis

The molecular structure of this compound is based on a (3R, 6S, 9S)-2-oxo-1-azabicyclo [4.3.0]nonane core structure . The crystal structure of a similar compound has been analyzed using a combination of 1H NMR spectroscopy, X-ray crystallography, and circular dichroism spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cleavage of Methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic γ-vinyl ketone, followed by a Michael addition of N-diphenylmethyleneglycine tert-butyl ester .

科学的研究の応用

Efficient Synthesis for Peptidomimetic Applications

- Synthesis Methodology : This compound is synthesized efficiently from pyroglutamic acid, serving as a rigid dipeptide mimetic, useful in peptide-based drug discovery. This synthesis process includes cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis, resulting in a suitable building block for solid-phase synthesis (Mandal et al., 2005).

Stereocontrolled Synthesis of Stereoisomers

- Production of Stereoisomers : Research demonstrates the stereocontrolled synthesis of all eight stereoisomers of this compound, emphasizing its importance in creating specific molecular configurations for various applications (Mulzer et al., 2000).

Application in Antibiotic Activity

- Antibacterial Properties : A study incorporated this dipeptide into gramicidin S, replacing D-Phe-Pro sequences. The resulting GS analogue showed equivalent antibacterial activity to that of GS, indicating its potential in developing antibiotics (Sato & Nagai, 1986).

Development of New Molecular Scaffolds

- Molecular Scaffolding : The synthesis of N-Fmoc-protected dipeptide isosters, starting from tartaric acid and α-amino acids, has led to the development of new molecular scaffolds. These scaffolds are crucial in diversifying dipeptide isosters for use in peptidomimetic synthesis (Cini et al., 2002).

Functional Material Fabrication

- Building Blocks for Functional Materials : Amino acids and peptides modified with Fmoc group, like the one , have unique self-assembly features. They are extensively used as bio-inspired building blocks in cell cultivation, bio-templating, drug delivery, and therapeutic applications due to their hydrophobicity and aromaticity (Tao et al., 2016).

Solid Phase Peptide Synthesis

- Peptide Synthesis Applications : The compound's derivates have been extensively used in solid phase peptide synthesis, contributing to the creation of biologically active and isotopically labeled peptides and small proteins (Fields & Noble, 2009).

特性

IUPAC Name |

(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWABBJIOTKTQFS-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)